molecular formula C8H9N5O B2697507 5-amino-3-(cyanomethyl)-1-(2-hydroxyethyl)-1H-pyrazole-4-carbonitrile CAS No. 53871-48-0

5-amino-3-(cyanomethyl)-1-(2-hydroxyethyl)-1H-pyrazole-4-carbonitrile

Cat. No. B2697507
CAS RN: 53871-48-0
M. Wt: 191.194
InChI Key: WNNTXFRKLPWXSA-UHFFFAOYSA-N
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Description

5-amino-3-(cyanomethyl)-1-(2-hydroxyethyl)-1H-pyrazole-4-carbonitrile is a chemical compound that has gained significant attention in the scientific community due to its potential application in drug discovery and development. This compound is also known by its chemical formula, C8H9N5O, and is a pyrazole-based molecule that has been synthesized using various methods.

Mechanism of Action

The mechanism of action of 5-amino-3-(cyanomethyl)-1-(2-hydroxyethyl)-1H-pyrazole-4-carbonitrile is not fully understood. However, it has been suggested that this compound may act by inhibiting specific enzymes or proteins that are involved in disease progression. Further research is needed to elucidate the exact mechanism of action of this compound.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that this compound has potent anticancer activity against various cancer cell lines. It has also been shown to possess antimicrobial activity against several bacterial strains. Additionally, this compound has been shown to have anti-inflammatory activity.

Advantages and Limitations for Lab Experiments

One of the primary advantages of using 5-amino-3-(cyanomethyl)-1-(2-hydroxyethyl)-1H-pyrazole-4-carbonitrile in lab experiments is its high potency and selectivity towards specific disease targets. This compound also has good solubility in aqueous solutions, making it easier to work with in lab experiments. However, one of the limitations of using this compound is its potential toxicity and side effects, which need to be carefully monitored.

Future Directions

There are several future directions for research on 5-amino-3-(cyanomethyl)-1-(2-hydroxyethyl)-1H-pyrazole-4-carbonitrile. One area of interest is the optimization of its synthesis methods to achieve even higher yields and purity. Another area of research is the elucidation of its exact mechanism of action, which will help in the development of more potent and selective drugs. Additionally, further studies are needed to evaluate the toxicity and safety of this compound in vivo and to explore its potential application in other disease areas.

Synthesis Methods

The synthesis of 5-amino-3-(cyanomethyl)-1-(2-hydroxyethyl)-1H-pyrazole-4-carbonitrile has been achieved using several methods, including the reaction of 3-amino-1-(2-hydroxyethyl)-1H-pyrazole-4-carbonitrile with cyanomethyl bromide in the presence of a base. Another method involves the reaction of 3-amino-1-(2-hydroxyethyl)-1H-pyrazole-4-carbonitrile with acrylonitrile in the presence of a catalyst. These methods have been optimized to achieve high yields and purity of the final product.

Scientific Research Applications

5-amino-3-(cyanomethyl)-1-(2-hydroxyethyl)-1H-pyrazole-4-carbonitrile has shown promising results in several scientific research applications. One of the primary areas of interest is in drug discovery and development. This compound has been identified as a potential lead compound for the development of new drugs that target various diseases, including cancer and infectious diseases.

properties

IUPAC Name

5-amino-3-(cyanomethyl)-1-(2-hydroxyethyl)pyrazole-4-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N5O/c9-2-1-7-6(5-10)8(11)13(12-7)3-4-14/h14H,1,3-4,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNNTXFRKLPWXSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CO)N1C(=C(C(=N1)CC#N)C#N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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